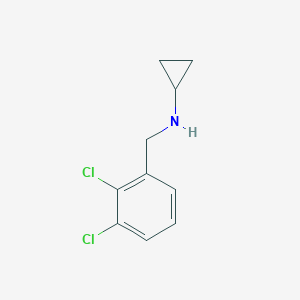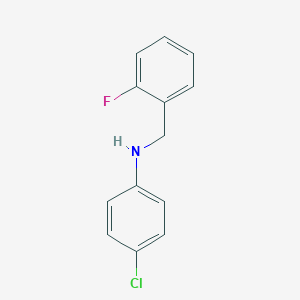
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine, also known as CFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. CFA is a small molecule that belongs to the class of arylalkylamines and is synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine acts as a selective inhibitor of VMAT2, which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine reduces the release of these neurotransmitters from presynaptic neurons, leading to a decrease in neurotransmitter signaling. This mechanism of action is similar to that of other VMAT2 inhibitors such as tetrabenazine and reserpine.
Effets Biochimiques Et Physiologiques
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been shown to have a range of biochemical and physiological effects in animal models. In rats, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been shown to reduce locomotor activity and induce catalepsy, which are consistent with the effects of other VMAT2 inhibitors. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has also been shown to reduce dopamine release in the striatum and increase dopamine turnover in the prefrontal cortex, suggesting a complex modulation of dopaminergic neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has several advantages as a tool compound for studying VMAT2 function. It is a potent and selective inhibitor of VMAT2, which allows for precise modulation of neurotransmitter release. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is also relatively stable and can be used in a range of in vitro and in vivo assays. However, there are some limitations to the use of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine in lab experiments. The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is challenging and requires specialized equipment and expertise. Additionally, the effects of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine on other transporters and receptors have not been fully characterized, which may limit its specificity in certain contexts.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine and its applications. One area of interest is the development of new VMAT2 inhibitors with improved pharmacological properties and selectivity. Another area of interest is the use of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine as a tool compound for studying the role of VMAT2 in neurotransmitter release and synaptic function. Additionally, the potential therapeutic applications of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine for psychiatric disorders such as depression and anxiety warrant further investigation. Overall, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is a promising compound with significant potential for advancing our understanding of neurotransmitter function and developing new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a series of chemical reactions involving reduction, cyclization, and deprotection steps to yield the final product, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine. The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases such as depression, anxiety, and schizophrenia. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is a key target for the treatment of these disorders. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has also been studied for its potential as a tool compound for studying the role of VMAT2 in neurotransmitter release and synaptic function.
Propriétés
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLJXZCWBRKJHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

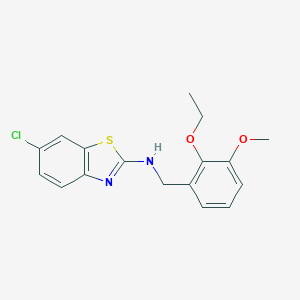
amine](/img/structure/B471262.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)
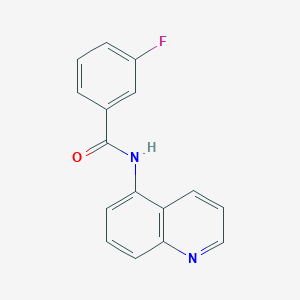

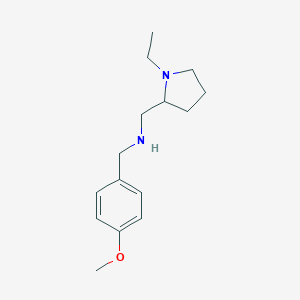
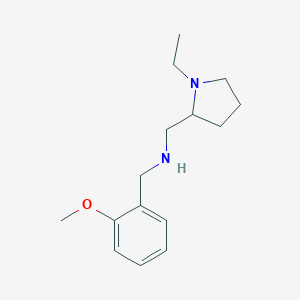

![1-methyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine](/img/structure/B471302.png)
![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)
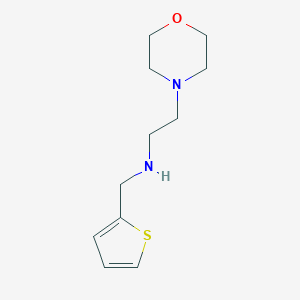
![Butyl[(2,3-dichlorophenyl)methyl]amine](/img/structure/B471312.png)
